molecular formula C13H15N3O2 B14892955 2-(4-Methylpiperidin-1-yl)-5-nitrobenzonitrile

2-(4-Methylpiperidin-1-yl)-5-nitrobenzonitrile

Cat. No.: B14892955
M. Wt: 245.28 g/mol
InChI Key: ARQUGHRNDSAGGM-UHFFFAOYSA-N
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Description

2-(4-Methylpiperidin-1-yl)-5-nitrobenzonitrile is an organic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms This compound is characterized by the presence of a 4-methylpiperidin-1-yl group attached to a 5-nitrobenzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylpiperidin-1-yl)-5-nitrobenzonitrile typically involves the following steps:

    Nitration of Benzonitrile: The starting material, benzonitrile, undergoes nitration to introduce a nitro group at the 5-position. This is achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

    Formation of 4-Methylpiperidine: 4-Methylpiperidine is synthesized separately through the hydrogenation of 4-methylpyridine in the presence of a suitable catalyst such as palladium on carbon.

    Coupling Reaction: The final step involves the coupling of 4-methylpiperidine with 5-nitrobenzonitrile. This is typically carried out using a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylpiperidin-1-yl)-5-nitrobenzonitrile undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group, to form various derivatives.

    Oxidation: The methyl group on the piperidine ring can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Sodium hydride, potassium carbonate, aprotic solvents (DMF, DMSO).

    Oxidation: Potassium permanganate, chromium trioxide in acidic medium.

Major Products

    Reduction: 2-(4-Methylpiperidin-1-yl)-5-aminobenzonitrile.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 2-(4-Hydroxymethylpiperidin-1-yl)-5-nitrobenzonitrile or 2-(4-Ketomethylpiperidin-1-yl)-5-nitrobenzonitrile.

Scientific Research Applications

2-(4-Methylpiperidin-1-yl)-5-nitrobenzonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new chemical entities.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Industry: It is used in the development of specialty chemicals and as a precursor for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of 2-(4-Methylpiperidin-1-yl)-5-nitrobenzonitrile is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. Additionally, the piperidine moiety may interact with neurotransmitter receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

2-(4-Methylpiperidin-1-yl)-5-nitrobenzonitrile can be compared with other piperidine derivatives such as:

    4-Methylpiperidine: A simpler compound with similar structural features but lacking the nitro and nitrile groups.

    5-Nitrobenzonitrile: Contains the nitro and nitrile groups but lacks the piperidine moiety.

    2-(4-Methylpiperidin-1-yl)benzonitrile: Similar structure but without the nitro group.

The presence of both the nitro and piperidine groups in this compound imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C13H15N3O2

Molecular Weight

245.28 g/mol

IUPAC Name

2-(4-methylpiperidin-1-yl)-5-nitrobenzonitrile

InChI

InChI=1S/C13H15N3O2/c1-10-4-6-15(7-5-10)13-3-2-12(16(17)18)8-11(13)9-14/h2-3,8,10H,4-7H2,1H3

InChI Key

ARQUGHRNDSAGGM-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])C#N

Origin of Product

United States

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